Ethyl 2-amino-4-fluoro-4-methylpentanoate
Description
Significance of Fluorine in Advanced Organic Chemistry and Amino Acid Derivatives
The element fluorine possesses a unique combination of properties, including high electronegativity, a small van der Waals radius (similar to that of a hydrogen atom), and the ability to form strong carbon-fluorine bonds. researchgate.netnumberanalytics.com These attributes can lead to significant alterations in the physicochemical characteristics of a molecule, such as:
Increased Metabolic Stability: The strength of the C-F bond can render the molecule more resistant to metabolic degradation by enzymes. numberanalytics.com
Enhanced Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, potentially improving its ability to cross biological membranes. numberanalytics.com
Conformational Control: The presence of fluorine can induce specific conformational preferences in a molecule, which can be crucial for its interaction with biological targets.
In the context of amino acids, these modifications can lead to the development of peptides and proteins with enhanced stability, bioavailability, and novel biological activities. researchgate.netnih.gov
Overview of Alpha-Fluoroalkyl-Alpha-Amino Esters
Alpha-fluoroalkyl-alpha-amino esters represent a specific class of fluorinated amino acid derivatives where a fluorine atom or a fluoroalkyl group is attached to the alpha-carbon, the same carbon that bears the amino and ester functionalities. The presence of fluorine at this key position can significantly impact the reactivity and stereochemistry of the amino acid.
The synthesis of these compounds often presents unique challenges due to the potential for side reactions and the need for stereocontrol. Common synthetic strategies involve the use of specialized fluorinating agents and the enzymatic resolution of racemic mixtures to obtain enantiomerically pure forms. nih.gov Lipases, for instance, are frequently employed for the kinetic resolution of fluorinated amino acid esters through enantioselective hydrolysis.
Contextualization of Ethyl 2-amino-4-fluoro-4-methylpentanoate within the Class of Fluorinated Alpha-Amino Esters
This compound is a derivative of the proteinogenic amino acid leucine (B10760876), where a fluorine atom is substituted at the 4-position of the pentanoate chain. medchemexpress.com As a member of the alpha-fluoroalkyl-alpha-amino ester class, it serves as a valuable building block in the synthesis of more complex fluorinated molecules, such as peptides and peptidomimetics. medchemexpress.commedchemexpress.com Its structure combines the features of a natural amino acid with the unique properties conferred by the fluorine atom, making it a subject of interest in medicinal chemistry research. The ester functionality also provides a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation.
Physicochemical Properties
The following table summarizes some of the known physicochemical properties of this compound and its sulfate (B86663) salt.
| Property | Value | Source |
| Molecular Formula | C8H16FNO2 | medchemexpress.com |
| Molecular Weight | 177.22 g/mol | medchemexpress.com |
| Appearance | Solid | medchemexpress.com |
| Color | White to off-white | medchemexpress.com |
| Melting Point (Sulfate Salt) | 105-106 °C | lookchem.com |
| LogP (Sulfate Salt) | 2.14330 | lookchem.com |
| Hydrogen Bond Donor Count | 1 | medchemexpress.com |
| Hydrogen Bond Acceptor Count | 3 | medchemexpress.com |
| Rotatable Bond Count | 5 | medchemexpress.com |
Detailed Research Findings
While specific, in-depth research articles focusing solely on this compound are not widely available in the public domain, its classification as a fluorinated leucine derivative places it within a well-studied group of compounds. Research on analogous fluorinated amino acids has demonstrated their potential in various applications. For instance, the incorporation of fluorinated leucine residues into peptides has been shown to enhance their thermal stability and resistance to proteolytic degradation. researchgate.netnih.gov Furthermore, the radioactive isotope of fluorine, ¹⁸F, is a widely used positron emitter in Positron Emission Tomography (PET), and fluorinated amino acids serve as important precursors for the development of novel PET imaging agents. numberanalytics.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-amino-4-fluoro-4-methylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FNO2/c1-4-12-7(11)6(10)5-8(2,3)9/h6H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEBOMLXSMSDDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)(C)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201310575 | |
| Record name | 4-Fluoroleucine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885498-60-2 | |
| Record name | 4-Fluoroleucine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885498-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoroleucine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-amino-4-fluoro-4-methylpentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Computational and Theoretical Studies of Fluorinated Alpha Amino Esters
Quantum Chemical Calculations of Electronic and Geometric Structures
Quantum chemical calculations, particularly those based on density functional theory (DFT), are powerful tools for elucidating the electronic and geometric structures of fluorinated amino acid derivatives. These calculations can predict bond lengths, bond angles, dihedral angles, and electronic properties such as atomic charges and molecular orbital energies.
Table 1: Predicted Geometric Parameters for a Fluorinated Alkyl Group from DFT Calculations
| Parameter | Typical Value (Non-fluorinated) | Predicted Value (Fluorinated) |
|---|---|---|
| C-C Bond Length (adjacent to CF) | ~1.54 Å | ~1.52 Å |
| C-F Bond Length | N/A | ~1.38 Å |
Note: These are generalized predictions; specific values for Ethyl 2-amino-4-fluoro-4-methylpentanoate would require dedicated calculations.
Molecular Dynamics Simulations for Conformational Landscape Exploration
In the case of this compound, MD simulations would be crucial for understanding the rotational freedom around the Cα-Cβ and Cβ-Cγ bonds. The bulky and electronegative fluorine atom can introduce steric hindrance and electrostatic interactions that favor specific rotamers, potentially leading to a more restricted conformational space compared to its non-fluorinated counterpart. Such simulations of peptides containing fluorinated residues have shown that the conformational propensities are generally maintained, but with subtle shifts in the energetic landscape. nih.govbiorxiv.orgacs.org
Development and Parameterization of Atomistic Force Fields for Fluorinated Amino Acid Derivatives
Accurate MD simulations rely on well-parameterized force fields that describe the potential energy of the system. The development of force fields for fluorinated molecules is a specialized area of research, as the unique electronic properties of fluorine require careful parameterization of terms such as atomic charges, van der Waals radii, and torsional parameters.
Several research groups have developed force field parameters for fluorinated amino acids, often for use with established force fields like AMBER and CHARMM. nih.govbiorxiv.orgacs.orgacs.org These parameters are typically derived from high-level quantum chemical calculations and validated against experimental data when available. For a novel compound like this compound, a combination of existing parameters for similar chemical groups and new parameterization for the unique structural motifs would be necessary to perform reliable MD simulations. The process often involves fitting atomic charges to the electrostatic potential calculated via quantum mechanics and adjusting torsional parameters to reproduce rotational energy profiles. biorxiv.orgacs.org
Theoretical Insights into Fluorine's Influence on Molecular Properties
The introduction of fluorine into an organic molecule like an alpha-amino ester imparts a range of predictable, yet profound, effects on its molecular properties. Theoretical studies provide a framework for understanding these influences:
Inductive Effects : Fluorine's high electronegativity leads to a strong electron-withdrawing inductive effect (-I effect). This can influence the acidity of nearby protons, for example, by stabilizing the conjugate base. For this compound, this could slightly increase the acidity of the α-proton.
Conformational Preferences : As explored in molecular dynamics simulations, the steric bulk and electrostatic properties of fluorine can create a "gauche effect," where a conformation with adjacent electronegative groups is favored. This can lead to a preference for specific rotameric states that might not be observed in the non-fluorinated analogue.
Lipophilicity : The replacement of hydrogen with fluorine generally increases the lipophilicity of a molecule. This is a critical parameter in medicinal chemistry, as it affects a molecule's ability to cross cell membranes. Computational models can predict these changes in lipophilicity.
Stereoelectronic and Steric Effects of Fluorine Substituents
In this compound, the fluorine atom at the C4 position alters the electron distribution across the pentanoate backbone. This inductive pull can influence the bond lengths and angles of the molecule. Furthermore, the polar C-F bond is known to participate in predictable, non-covalent interactions with adjacent functional groups. nih.gov For instance, molecules that contain an N⁺–C–C–F segment often favor a gauche conformation due to electrostatic attraction between the partially negative fluorine (Fδ⁻) and the positively charged nitrogen (N⁺). mdpi.comnih.gov This interaction can play a crucial role in determining the conformational preferences of the molecule.
From a steric perspective, fluorine is relatively small, with a van der Waals radius similar to that of a hydrogen atom. nih.gov However, the C-F bond is longer than a C-H bond. While often considered a bioisostere of hydrogen, its steric demands and the unique electronic character it introduces can lead to significant changes in molecular shape and volume, which can, in turn, affect how the molecule interacts with its environment. researchgate.net
Impact on Molecular Conformation and Configurational Stability
The stereoelectronic and steric effects of the fluorine substituent are directly responsible for controlling the three-dimensional shape, or conformation, of this compound. The strong C-F bond and its interactions can create significant energy barriers to rotation around single bonds, effectively locking the molecule into specific preferred conformations. mdpi.comresearchgate.net This conformational restriction is a well-documented consequence of fluorination in amino acids and peptides. nih.govuni-konstanz.de
Computational studies on similar fluorinated molecules have shown that the presence of fluorine can stabilize certain secondary structures. uni-konstanz.de For example, the gauche effect involving the C-F bond can pre-organize a section of the molecule's backbone. nih.gov In the case of this compound, this could influence the dihedral angles along the C2-C3-C4 chain, leading to a more defined and stable molecular structure compared to its non-fluorinated counterpart. This enhanced stability is not just conformational but also configurational; the energy required to overcome rotational barriers is higher, making the molecule less flexible. beilstein-journals.org
The table below summarizes the key effects of fluorine substitution on the properties of alpha-amino esters, based on general findings from computational studies.
| Property | Effect of Fluorine Substitution | Rationale |
| Electron Distribution | Inductive electron withdrawal from the carbon backbone. | High electronegativity of fluorine. mdpi.com |
| Bond Strengths | Increased strength of the C-F bond. | High bond dissociation energy. |
| Conformational Preference | Tendency to adopt specific, restricted conformations (e.g., gauche). | Stereoelectronic interactions (e.g., N⁺–C–C–F attraction). mdpi.comnih.gov |
| Rotational Energy Barriers | Increased barriers to rotation around adjacent C-C bonds. | Steric and electronic repulsions/attractions involving fluorine. beilstein-journals.org |
| Configurational Stability | Enhanced stability of preferred conformers. | Higher energy required to transition between conformations. researchgate.net |
Advanced Computational Methodologies and Their Application
To accurately model the complex potential energy surfaces of flexible molecules like fluorinated amino esters, advanced computational methodologies are required. Traditional methods can be computationally expensive, especially when exploring the vast number of possible conformations. aalto.fi Modern approaches often combine the accuracy of quantum chemistry with the efficiency of novel algorithms to overcome these challenges. nih.govacs.org These methods are crucial for predicting properties such as relative conformer energies, rotational barriers, and spectroscopic parameters, which are essential for understanding the molecule's behavior. pittcon.org
Machine Learning Enhanced Quantum Chemistry for Conformational Analysis
A significant advancement in computational chemistry is the integration of machine learning (ML) with quantum chemistry (QC) calculations for conformational analysis. researchgate.net This hybrid approach dramatically accelerates the process of identifying low-energy conformers of a molecule. aalto.finih.gov
One such technique is active-learning Bayesian Optimization (BO). aalto.fi This method intelligently explores the potential energy surface of a molecule like this compound. Instead of randomly or systematically sampling every possible conformation, the BO algorithm actively selects the most informative points to calculate using high-level QC methods. aalto.fiaalto.fi The algorithm builds a probabilistic model of the energy landscape and uses it to decide where to perform the next expensive QC calculation, focusing on regions with low energies or high uncertainty. aalto.fi
This approach has been successfully applied to various amino acids, demonstrating a significant reduction in computational cost compared to traditional methods. aalto.fiaalto.fi For a molecule with several rotatable bonds, this efficiency is critical. The process typically involves:
Initial Sampling: A small number of initial conformations are calculated using a QC method.
Model Building: A machine learning model (e.g., a Gaussian process) is trained on the initial data to approximate the potential energy surface.
Active Learning: The BO algorithm uses an acquisition function to propose new conformations that are most likely to be low-energy minima.
Iteration: The proposed conformations are evaluated with QC calculations, and the results are used to update and improve the ML model. This cycle is repeated until the low-energy conformers are found.
Studies have shown that this method can identify the correct low-energy conformers with less than 10% of the computational cost of previous state-of-the-art methods. aalto.fiaalto.fi
The following table illustrates a comparison of computational costs for conformational searches on amino acids, highlighting the efficiency of the machine learning approach.
| Method | Molecule Example | Number of QC Calculations (approx.) | Relative Computational Cost |
| Traditional Systematic Search | Typical Amino Acid | >10,000 | High |
| Fastest Previous Methods | Cysteine | ~1,000 relaxations | Moderate |
| Bayesian Optimization (BO) | Cysteine | ~80 relaxations + 1000 single-points | Low (<10% of previous fastest) aalto.fi |
| Bayesian Optimization (BO) | Serine, Tryptophan, Aspartic Acid | Similar efficiency to Cysteine | Low aalto.fi |
This data underscores the power of combining machine learning with quantum chemistry to efficiently and accurately probe the conformational landscapes of complex molecules like this compound.
Applications in Advanced Organic Synthesis and Materials Science
Role as Synthetic Building Blocks for Complex Molecular Architectures
The presence of a chiral center, a reactive amino group, an ester functionality, and a fluorinated quaternary carbon makes this compound a versatile starting material for constructing intricate molecular frameworks.
Ethyl 2-amino-4-fluoro-4-methylpentanoate serves as an excellent scaffold for the creation of novel non-natural amino acids and peptidomimetics. The ester group can be hydrolyzed to the corresponding carboxylic acid, 2-amino-4-fluoro-4-methylpentanoic acid, which can then be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis techniques.
The introduction of the 4-fluoro-4-methylpentyl side chain can influence the local conformation of the peptide backbone. The steric bulk of the gem-dimethyl group and the electronegativity of the fluorine atom can impose restrictions on the dihedral angles (phi and psi) of the amino acid residue, thereby inducing specific secondary structures such as turns or helices. This conformational control is a key strategy in the design of peptidomimetics with enhanced biological activity and stability.
| Property | Description |
| Precursor | This compound |
| Target Molecules | Non-natural amino acids, Peptidomimetics |
| Key Transformations | Ester hydrolysis, Peptide coupling |
| Influential Feature | 4-fluoro-4-methylpentyl side chain |
| Effect on Peptides | Conformational constraint, Induction of secondary structures |
The amino and ester functionalities of this compound allow for its integration into various polymer backbones. For instance, it can be converted into a diamine or a diol and subsequently used as a monomer in polymerization reactions to form polyamides or polyesters. The presence of the fluorinated side chain within the polymer can significantly alter the material's properties. Fluorination is known to enhance thermal stability, chemical resistance, and hydrophobicity. Therefore, polymers incorporating this building block could exhibit tailored surface properties, such as oleophobicity and low surface energy, which are desirable for applications in coatings, advanced textiles, and biomedical materials.
Utility as Probes in Chemical Biology Research
The fluorine atom in this compound is not only a modulator of chemical properties but also a powerful spectroscopic reporter, particularly for Nuclear Magnetic Resonance (NMR) studies.
The fluorine-19 (¹⁹F) nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it an excellent nucleus for NMR spectroscopy. ed.ac.uk Since fluorine is virtually absent in biological systems, the incorporation of a fluorinated amino acid like 4-fluoro-4-methylleucine (the hydrolyzed form of this compound) provides a unique spectroscopic window with no background signal. nih.govresearchgate.net
The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment. nih.govillinois.edu When this fluorinated amino acid is incorporated into a protein, the ¹⁹F NMR signal can provide detailed information about the protein's structure and dynamics. ed.ac.uk Changes in the protein's conformation, such as those induced by ligand binding or protein-protein interactions, will alter the local environment of the fluorine atom, resulting in a change in its chemical shift. nih.gov This makes ¹⁹F NMR a powerful tool for studying protein folding, stability, and function. ed.ac.uk
| NMR Property | Significance in Protein Studies |
| ¹⁹F Chemical Shift | Highly sensitive to the local environment, reports on protein conformation. nih.govillinois.edu |
| Signal Uniqueness | No background signal from native biological systems. ed.ac.uk |
| Application | Monitoring protein folding, ligand binding, and conformational changes. nih.gov |
The introduction of 4-fluoro-4-methylleucine into a protein's sequence can be a valuable strategy in protein engineering to probe and modulate its structural and folding characteristics.
Applications in Protein Engineering for Investigating Structural and Folding Properties
Influence on Secondary Structure Propensity and Conformational Stability of Peptidic Scaffolds
General findings in the field indicate that fluorination can enhance the thermal and chemical stability of peptides and proteins. rsc.org The gauche effect, an electronic interaction favoring a gauche conformation around a C-C bond with electronegative substituents, can influence the backbone and side-chain dihedral angles of the amino acid residue, thereby impacting the local peptide conformation. nih.govnih.gov For instance, studies on other fluorinated amino acids, such as 4-fluoroprolines, have demonstrated that the stereochemistry of the fluorine atom can bias the pucker of the proline ring and the cis/trans isomerization of the preceding peptide bond. nih.govnih.govresearchgate.net It is plausible that the 4-fluoro-4-methylpentanoate side chain could similarly influence peptide backbone torsion angles and stabilize specific secondary structures, but without direct experimental evidence for this specific compound, any such effects remain speculative.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Ethyl 2-amino-4-fluoro-4-methylpentanoate, and what are the critical reaction conditions?
- Methodological Answer : The synthesis typically involves fluorination of a precursor (e.g., 4-methylpentanoate derivatives) using reagents like Selectfluor or DAST, followed by esterification and amino group protection. Key steps include:
- Fluorination : Optimize temperature (0–25°C) and solvent (e.g., DCM or THF) to minimize side reactions .
- Amino Protection : Use Boc or Fmoc groups to prevent unwanted nucleophilic reactions during ester formation .
- Purification : Recrystallization or silica gel chromatography (eluent: ethyl acetate/hexane) to isolate the product. Monitor purity via TLC and NMR .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify protons adjacent to fluorine (e.g., δ ~4.5–5.5 ppm for CH₂F groups) and ester carbonyl signals (~δ 170 ppm in ¹³C NMR) .
- ¹⁹F NMR : Confirm fluorination at the 4-position (singlet at ~δ -180 to -200 ppm, depending on substituents) .
- IR Spectroscopy : Detect amine N-H stretches (~3300 cm⁻¹) and ester C=O (~1740 cm⁻¹) .
- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₁₅FNO₂ at m/z 190.1) .
Advanced Research Questions
Q. How does the fluorine substituent influence the compound's reactivity in peptide coupling or organocatalytic reactions?
- Methodological Answer :
- Steric Effects : The 4-fluoro-4-methyl group introduces steric hindrance, slowing nucleophilic attack at the β-carbon. Use bulky coupling reagents (e.g., HATU) to improve efficiency .
- Electronic Effects : Fluorine's electronegativity stabilizes adjacent carbocations, enabling selective alkylation in asymmetric synthesis. Monitor enantioselectivity via chiral HPLC (e.g., Chiralpak IA column) .
- Case Study : In peptide synthesis, the fluorinated side chain reduces racemization risk compared to non-fluorinated analogs, as shown in coupling yields (>85% vs. ~70%) .
Q. What strategies optimize enantiomeric purity during the synthesis of (S)-Ethyl 2-amino-4-fluoro-4-methylpentanoate?
- Methodological Answer :
- Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP catalysts (e.g., 95% ee achieved in related amino esters) .
- Dynamic Kinetic Resolution : Use enzymes (e.g., lipases) to resolve racemic mixtures under mild conditions (pH 7–8, 30°C) .
- Analytical Validation : Confirm enantiopurity via polarimetry ([α]D²⁵ ~+15° to +20° for (S)-isomer) and chiral GC-MS .
Q. How do salt forms (e.g., hydrochloride vs. sulfate) affect solubility and bioactivity in pharmacological assays?
- Methodological Answer :
- Solubility Testing : Compare hydrochloride (C₈H₁₇ClFNO₂) and sulfate salts in PBS (pH 7.4) and DMSO. Hydrochloride forms typically exhibit higher aqueous solubility (~50 mg/mL vs. ~30 mg/mL for sulfate) .
- Bioactivity Correlation : In cell-based assays (e.g., enzyme inhibition), the hydrochloride salt shows improved membrane permeability due to enhanced ionization at physiological pH .
Methodological Considerations Table
| Parameter | Basic Research Focus | Advanced Research Focus |
|---|---|---|
| Synthesis | Route optimization, yield | Enantioselectivity, kinetic studies |
| Characterization | NMR, IR, melting point | Chiral HPLC, X-ray crystallography |
| Applications | Intermediate in peptide synthesis | Organocatalysis, drug lead optimization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
